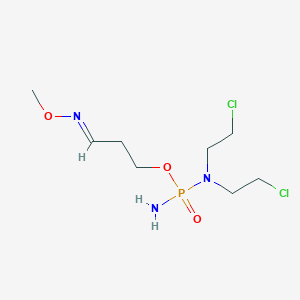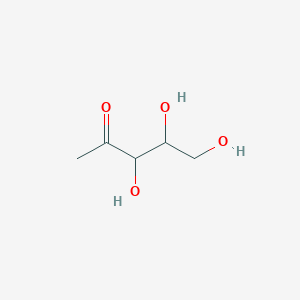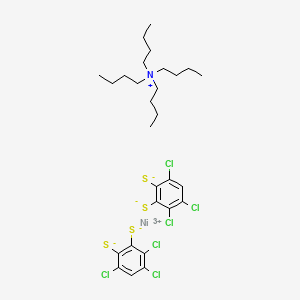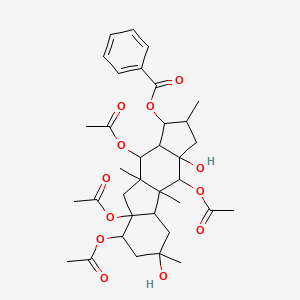
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3-(methoxyimino)propyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Cyclophosphamide O-Methyloxime involves multiple steps, including the reaction of cyclophosphamide with hydroxylamine and methanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Hydroxy Cyclophosphamide O-Methyloxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Cyclophosphamide O-Methyloxime undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxime derivatives, while reduction reactions may yield hydroxylamine derivatives .
Scientific Research Applications
Hydroxy Cyclophosphamide O-Methyloxime has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Hydroxy Cyclophosphamide O-Methyloxime involves its conversion to active metabolites that exert their effects on molecular targets. The compound undergoes enzymatic activation to form metabolites that interact with DNA, leading to DNA alkylation and subsequent apoptosis of cancer cells . The molecular pathways involved include the activation of p53-controlled apoptosis and the inhibition of DNA replication .
Comparison with Similar Compounds
Hydroxy Cyclophosphamide O-Methyloxime is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action but different chemical structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities but different pharmacokinetic properties.
Trofosfamide: A related compound with similar anticancer properties but different metabolic pathways.
Hydroxy Cyclophosphamide O-Methyloxime stands out due to its enhanced stability and efficacy in proteomics research and potential therapeutic applications .
Properties
CAS No. |
82084-80-8 |
|---|---|
Molecular Formula |
C8H18Cl2N3O3P |
Molecular Weight |
306.12 g/mol |
IUPAC Name |
N-[amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C8H18Cl2N3O3P/c1-15-12-5-2-8-16-17(11,14)13(6-3-9)7-4-10/h5H,2-4,6-8H2,1H3,(H2,11,14)/b12-5+ |
InChI Key |
GRKCPRHUMXYOQZ-LFYBBSHMSA-N |
Isomeric SMILES |
CO/N=C/CCOP(=O)(N)N(CCCl)CCCl |
Canonical SMILES |
CON=CCCOP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2,2-Difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanoic acid](/img/structure/B12318065.png)
![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)



![[6-Acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate](/img/structure/B12318075.png)

![(3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-methylbutanoate](/img/structure/B12318090.png)

![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B12318093.png)
![N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12318095.png)
![(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B12318106.png)

